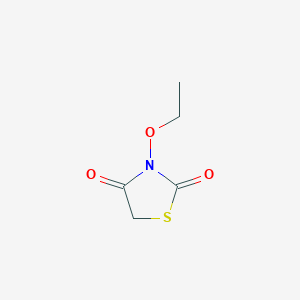![molecular formula C20H27NS B14291307 1-(4-Isothiocyanatophenyl)-4-pentylbicyclo[2.2.2]octane CAS No. 122180-50-1](/img/structure/B14291307.png)
1-(4-Isothiocyanatophenyl)-4-pentylbicyclo[2.2.2]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Isothiocyanatophenyl)-4-pentylbicyclo[222]octane is a chemical compound with the molecular formula C21H29NS It is characterized by a bicyclo[222]octane core structure with a pentyl group and an isothiocyanate functional group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Isothiocyanatophenyl)-4-pentylbicyclo[2.2.2]octane typically involves the following steps:
Formation of the Bicyclo[2.2.2]octane Core: The bicyclo[2.2.2]octane core can be synthesized via a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.
Introduction of the Pentyl Group: The pentyl group can be introduced through alkylation reactions, where an appropriate alkyl halide reacts with the bicyclo[2.2.2]octane core.
Attachment of the Isothiocyanate Group: The isothiocyanate group can be introduced by reacting the phenyl ring with thiophosgene or other isothiocyanate precursors.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Isothiocyanatophenyl)-4-pentylbicyclo[2.2.2]octane undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can undergo nucleophilic substitution reactions with amines to form thiourea derivatives.
Oxidation Reactions: The phenyl ring can be oxidized under specific conditions to introduce additional functional groups.
Reduction Reactions: The isothiocyanate group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Amines, under mild conditions, can react with the isothiocyanate group.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products
Thiourea Derivatives: Formed from nucleophilic substitution reactions.
Oxidized Phenyl Derivatives: Formed from oxidation reactions.
Amines: Formed from reduction reactions.
Wissenschaftliche Forschungsanwendungen
1-(4-Isothiocyanatophenyl)-4-pentylbicyclo[2.2.2]octane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive isothiocyanate group.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(4-Isothiocyanatophenyl)-4-pentylbicyclo[2.2.2]octane involves its reactive isothiocyanate group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to modify proteins and other biomolecules, potentially altering their function and activity . The compound may target specific molecular pathways, depending on the nature of the nucleophilic sites it interacts with .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
1-(4-Isothiocyanatophenyl)-4-pentylbicyclo[2.2.2]octane is unique due to its specific combination of a bicyclo[2.2.2]octane core, a pentyl group, and an isothiocyanate functional group.
Eigenschaften
CAS-Nummer |
122180-50-1 |
|---|---|
Molekularformel |
C20H27NS |
Molekulargewicht |
313.5 g/mol |
IUPAC-Name |
1-(4-isothiocyanatophenyl)-4-pentylbicyclo[2.2.2]octane |
InChI |
InChI=1S/C20H27NS/c1-2-3-4-9-19-10-13-20(14-11-19,15-12-19)17-5-7-18(8-6-17)21-16-22/h5-8H,2-4,9-15H2,1H3 |
InChI-Schlüssel |
SUTKWZBANYXCPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC12CCC(CC1)(CC2)C3=CC=C(C=C3)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-6,10b-dihydro-5H-[1,3]thiazolo[2,3-a]isoquinolin-3(2H)-one](/img/structure/B14291232.png)

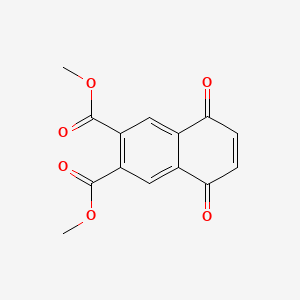
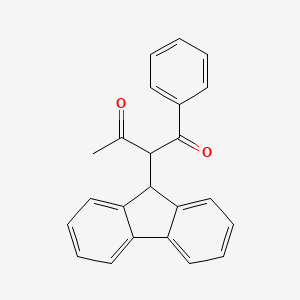
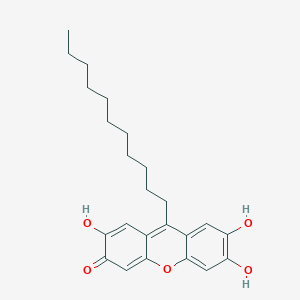
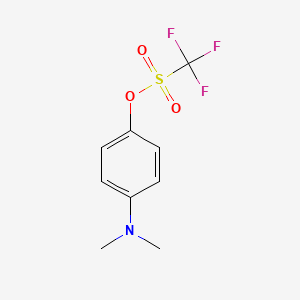
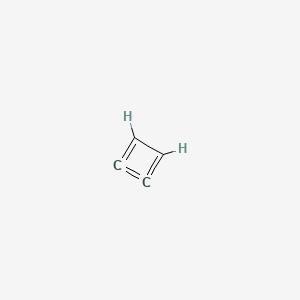
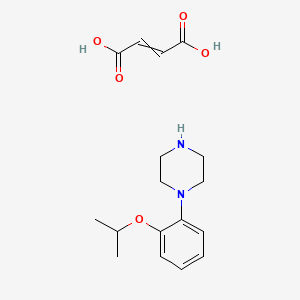


![7-Chloro[1,3]thiazolo[4,5-b]quinoxalin-2-amine](/img/structure/B14291292.png)
